2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide
CAS No.:
Cat. No.: VC16338154
Molecular Formula: C28H27N5O4S
Molecular Weight: 529.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H27N5O4S |
|---|---|
| Molecular Weight | 529.6 g/mol |
| IUPAC Name | 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
| Standard InChI | InChI=1S/C28H27N5O4S/c1-37-17-15-29-24(34)18-38-28-31-30-23(33(28)20-10-3-2-4-11-20)14-7-16-32-26(35)21-12-5-8-19-9-6-13-22(25(19)21)27(32)36/h2-6,8-13H,7,14-18H2,1H3,(H,29,34) |
| Standard InChI Key | SZMRPRUDBQMLJL-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Introduction
The compound 2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide is a complex organic molecule with significant potential in scientific research. It features multiple functional groups, including a triazole ring and a dioxoisoquinoline moiety, which contribute to its biological activity and chemical reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yields and purity.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Used to monitor the progress of reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to confirm the structure of intermediates and final products.
Biological Activities
-
Antifungal and Anticancer Properties: The compound falls under the category of triazole derivatives, which are known for their diverse biological activities, including antifungal and anticancer properties. The presence of the benzoisoquinoline structure further enhances its potential pharmacological applications.
Potential Applications
-
Therapeutic Potentials: The unique structure of this compound makes it an interesting subject for further research into its biological activities and therapeutic potentials.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume